molecular formula C22H20FN5O3S2 B2904543 N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 1173082-67-1

N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B2904543
CAS No.: 1173082-67-1
M. Wt: 485.55
InChI Key: WTLPCVKBPKKTKD-UHFFFAOYSA-N
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Description

N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a heterocyclic compound featuring a pyrazole core substituted with a 6-fluorobenzo[d]thiazol-2-yl group and a 4-(pyrrolidin-1-ylsulfonyl)benzamide moiety.

Properties

IUPAC Name

N-[2-(6-fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN5O3S2/c1-14-12-20(28(26-14)22-24-18-9-6-16(23)13-19(18)32-22)25-21(29)15-4-7-17(8-5-15)33(30,31)27-10-2-3-11-27/h4-9,12-13H,2-3,10-11H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTLPCVKBPKKTKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3)C4=NC5=C(S4)C=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing on diverse sources to provide a comprehensive overview.

Chemical Structure and Synthesis

The compound is characterized by a complex structure that includes a benzothiazole moiety, a pyrazole ring, and a sulfonamide group. The synthesis typically involves multi-step reactions including the formation of the benzothiazole and subsequent modifications to introduce the pyrazole and sulfonamide functionalities.

Table 1: Structural Features

ComponentDescription
Benzothiazole6-fluoro substitution enhances activity
Pyrazole3-methyl group influences solubility
SulfonamidePyrrolidine linkage for biological activity

Antitumor Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives with benzothiazole structures have been shown to inhibit cell proliferation in various cancer cell lines such as A431 and A549. These compounds induce apoptosis and cell cycle arrest at micromolar concentrations .

Mechanism of Action:
The antitumor effects are believed to be mediated through:

  • Inhibition of cell migration : This is crucial for metastasis prevention.
  • Activation of apoptotic pathways : Evidence from Western blot analyses indicates increased expression of pro-apoptotic factors in treated cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Similar benzothiazole derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) indicate potent activity, with some compounds achieving MIC values as low as 50 μg/mL against tested organisms .

Case Studies

  • Antitumor Efficacy : A study involving the evaluation of various benzothiazoles showed that those with similar structural motifs as our compound inhibited tumor growth in xenograft models. The study highlighted that compounds with nitro or chloro substitutions exhibited enhanced antiproliferative effects compared to their unsubstituted analogs .
  • Antimicrobial Testing : Another investigation assessed the antimicrobial activity of related compounds against Staphylococcus aureus and Escherichia coli. Results indicated that modifications in the benzothiazole structure significantly influenced antibacterial potency, suggesting that our compound may also possess similar properties .

Research Findings

Research has consistently shown that benzothiazole derivatives can exhibit a broad spectrum of biological activities, including:

  • Anticancer : Inhibition of cell proliferation and induction of apoptosis.
  • Antibacterial : Effective against various bacterial strains.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorInhibition of A431, A549 cell lines ,
AntimicrobialEffective against S. aureus and E. coli
Apoptosis InductionIncreased pro-apoptotic factors

Scientific Research Applications

Structural Characteristics

The compound features several functional groups that contribute to its reactivity and biological activity:

  • Benzamide Moiety : Known for its ability to undergo hydrolysis, leading to the formation of carboxylic acids and amines.
  • Pyrazole Ring : Exhibits nucleophilic properties, allowing participation in electrophilic aromatic substitution and coupling reactions.
  • Fluorobenzo[d]thiazole Group : Enhances biological activity through interactions with various biological targets.

Biological Activities

Preliminary studies indicate that compounds with similar structures exhibit a range of biological activities:

  • Anticancer Properties : Compounds featuring benzothiazole and pyrazole moieties are often associated with kinase inhibition, making them potential candidates for cancer treatment.
  • Anti-inflammatory Effects : The compound may possess anti-inflammatory activities, which are crucial for treating chronic inflammatory diseases.
  • Antimicrobial Activity : Similar compounds have demonstrated efficacy against various pathogens, suggesting potential use in treating infections.

Potential Therapeutic Applications

Given its structural attributes, N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide may find applications in the following areas:

Cancer Therapy

The unique combination of functional groups allows for targeted action against cancer cells. Studies have shown that similar compounds can inhibit tumor growth by interfering with specific signaling pathways.

Inflammatory Diseases

Research indicates that compounds with pyrazole rings can modulate inflammatory responses. This compound could be explored for its potential in treating diseases like rheumatoid arthritis or inflammatory bowel disease.

Infectious Diseases

The antimicrobial properties suggest applicability in developing new antibiotics or antifungal agents, particularly against resistant strains.

Data Table: Biological Activities of Similar Compounds

Compound NameActivity TypeMechanism of ActionReference
Compound AAnticancerKinase inhibition
Compound BAnti-inflammatoryCOX inhibition
Compound CAntimicrobialDisruption of cell wall synthesis

Case Study 1: Anticancer Activity

In a study investigating the anticancer effects of structurally similar compounds, it was found that certain derivatives exhibited significant cytotoxicity against various cancer cell lines. The mechanism involved the inhibition of key kinases involved in cell proliferation and survival pathways.

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of pyrazole-containing compounds. Results indicated a marked reduction in pro-inflammatory cytokines in vitro, suggesting that this compound could be effective in managing chronic inflammation.

Comparison with Similar Compounds

Key Observations:

Fluorination Patterns : The target compound’s 6-fluorobenzo[d]thiazole may enhance metabolic stability compared to the ethoxyphenyl group in the analogous compound, as fluorination often reduces oxidative degradation .

Sulfonamide vs. Benzamide : The pyrrolidinylsulfonyl group in the target compound could improve solubility or target specificity relative to the 2,6-difluorobenzamide moiety, which may prioritize lipophilicity .

Hypothetical Pharmacological Implications

While direct pharmacological data for the target compound are absent in the evidence, comparisons with similar structures suggest:

  • Target Selectivity : The benzo[d]thiazole moiety may favor kinase or protease inhibition, whereas phenylthiazole derivatives (e.g., the analogous compound) are often explored in antimicrobial or anticancer contexts .

Q & A

Basic: What are the critical steps in synthesizing N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide?

Answer:
The synthesis involves multi-step organic reactions:

Heterocycle Formation : Construct the 6-fluorobenzo[d]thiazole core via cyclization of substituted thioureas with fluorinated intermediates under acidic conditions .

Pyrazole Functionalization : Introduce the 3-methyl-1H-pyrazole group using a Knorr-type reaction with hydrazine derivatives and β-keto esters .

Sulfonylation : React the benzamide intermediate with pyrrolidine sulfonyl chloride in a polar aprotic solvent (e.g., DMF) using K₂CO₃ as a base to install the pyrrolidin-1-ylsulfonyl group .

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to isolate the final compound.

Basic: How can researchers confirm the structural integrity of this compound post-synthesis?

Answer:
Use a combination of analytical techniques:

  • ¹H/¹³C NMR : Verify substituent positions (e.g., fluorobenzo[d]thiazol-2-yl protons at δ 7.2–8.1 ppm, pyrazole methyl at δ 2.3–2.5 ppm) .
  • LC-MS : Confirm molecular weight (exact mass ~530 g/mol) and detect impurities .
  • FT-IR : Identify key functional groups (e.g., sulfonamide S=O stretches at 1150–1300 cm⁻¹, benzamide C=O at ~1650 cm⁻¹) .
  • Elemental Analysis : Validate C, H, N, S percentages (e.g., C: ~55%, N: ~12%) within ±0.3% deviation .

Advanced: How can researchers resolve contradictions in biological activity data across analogs of this compound?

Answer:
Contradictions often arise from:

  • Subtle Structural Variations : Compare analogs with modified substituents (e.g., sulfonamide vs. carboxamide groups) using SAR studies .
  • Assay Conditions : Standardize assays (e.g., cell lines, incubation times) to minimize variability. For example, use HEK293 cells with consistent ATP concentrations for kinase inhibition assays .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to assess binding affinity discrepancies caused by fluorine’s electronegativity or pyrrolidine’s conformational flexibility .

Advanced: What strategies optimize reaction yields for the sulfonylation step in this compound’s synthesis?

Answer:

  • Solvent Selection : Use anhydrous DMF to enhance sulfonyl chloride reactivity .
  • Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to accelerate nucleophilic substitution .
  • Temperature Control : Maintain 0–5°C during sulfonyl chloride addition to minimize side reactions (e.g., hydrolysis) .
  • Workup : Quench excess reagent with ice-cold water and extract with dichloromethane to recover unreacted intermediates .

Advanced: How do researchers address discrepancies in NMR spectra caused by tautomerism in the pyrazole ring?

Answer:

  • Dynamic NMR (DNMR) : Conduct variable-temperature NMR (e.g., 25°C to 60°C) to observe coalescence of proton signals, confirming tautomeric equilibrium .
  • Deuteration Studies : Replace exchangeable protons (e.g., NH) with deuterium to simplify splitting patterns .
  • Computational Validation : Compare experimental chemical shifts with DFT-calculated values (e.g., B3LYP/6-31G*) for dominant tautomers .

Advanced: What methodologies are recommended for studying this compound’s metabolic stability in preclinical models?

Answer:

  • In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and NADPH, then quantify parent compound via LC-MS/MS to calculate t₁/₂ .
  • CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: dibenzylfluorescein) to assess isoform-specific interactions .
  • Metabolite ID : Employ HRMS (High-Resolution Mass Spectrometry) and MS/MS fragmentation to identify oxidation (e.g., hydroxylation) or sulfonamide cleavage products .

Basic: What are the key considerations for designing analogs of this compound to enhance solubility?

Answer:

  • Polar Substituents : Introduce hydroxyl or morpholine groups to the benzamide or pyrrolidine rings .
  • Salt Formation : Prepare hydrochloride or mesylate salts via acid-base reactions .
  • Prodrug Strategies : Attach ester-linked solubilizing groups (e.g., PEG) to the sulfonamide nitrogen .

Advanced: How can researchers validate target engagement in cellular assays for this compound?

Answer:

  • Cellular Thermal Shift Assay (CETSA) : Monitor protein thermal stability shifts after compound treatment via Western blot .
  • Photoaffinity Labeling : Synthesize a photoactivatable analog (e.g., with a diazirine group) to crosslink and isolate target proteins .
  • FRET-Based Assays : Design a fluorescence reporter system to detect binding-induced conformational changes in the target .

Advanced: What computational tools are effective for predicting this compound’s pharmacokinetic properties?

Answer:

  • ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate logP, BBB permeability, and CYP450 interactions .
  • MD Simulations : Run GROMACS simulations to assess membrane permeability and binding kinetics .
  • QSAR Models : Train models on datasets of sulfonamide derivatives to predict clearance rates .

Basic: What safety precautions are critical when handling this compound in the lab?

Answer:

  • PPE : Use nitrile gloves, safety goggles, and lab coats to avoid dermal/ocular exposure .
  • Ventilation : Work in a fume hood to prevent inhalation of fine particulates during weighing .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal in halogenated waste containers .

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